5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c20-15-5-3-14(4-6-15)13-26-18-10-22(16(12-23)9-17(18)24)11-19(25)21-7-1-2-8-21/h3-6,9-10,23H,1-2,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGBHBLBVQGAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one , also known by its CAS number 946227-66-3, is a pyridine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 360.385 g/mol. The structure features a pyridine ring substituted with a hydroxymethyl group and a pyrrolidine moiety, which may contribute to its biological activity.
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against specific bacterial strains.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, making them candidates for treating conditions like arthritis.
- Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against several biological targets:
| Target | IC50 Value (μM) | Effect |
|---|---|---|
| Acetylcholinesterase (AChE) | 1.2 | Inhibition of enzyme activity |
| Bacterial Strains (e.g., MRSA) | 10 | Antimicrobial activity |
| Cyclooxygenase (COX) | 5 | Anti-inflammatory potential |
Case Studies
- Anticancer Activity : A study examined the effects of related pyridine derivatives on various cancer cell lines, revealing that compounds with similar structural motifs can induce apoptosis and inhibit proliferation in vitro. The findings suggest that modifications in the substituents significantly influence their anticancer potency.
- Neuroprotective Effects : Research on related compounds indicated neuroprotective properties through inhibition of AChE, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
- Inflammatory Models : In animal models of inflammation, compounds with structural similarities demonstrated significant reductions in inflammatory markers, supporting their potential use in therapeutic applications for inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences and inferred biological implications:
Key Findings from Analog Studies
Antioxidant and Chelation Activity: Compound IIa (non-fluorinated benzyloxy analog) demonstrated iron-chelating and antioxidant properties, typical of hydroxypyridinone cores . The target compound’s 4-fluorobenzyl group may enhance membrane permeability, while the pyrrolidinyl-oxoethyl chain could stabilize interactions with redox-active metal ions.
Impact of Fluorination: Fluorine at the benzyl position (target compound) likely increases metabolic stability and lipophilicity compared to non-fluorinated analogs like IIa. This modification is common in CNS-targeting drugs to improve blood-brain barrier penetration .
Role of 1-Position Substituents: The pyrrolidinyl-oxoethyl group in the target compound contrasts with the methyl or phenyl groups in analogs.
Piperazine vs. Pyrrolidine Moieties :
- The piperazine-carbonyl group in the analog from introduces bulk and electron-withdrawing effects, which may favor kinase or receptor binding. In contrast, the target compound’s pyrrolidine ring offers a smaller, more rigid structure, possibly reducing off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
